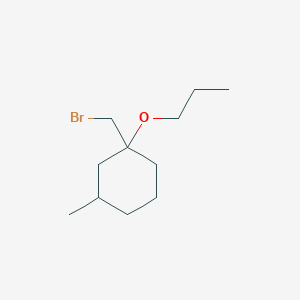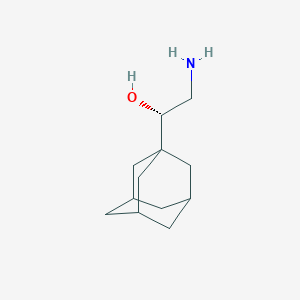
(S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol is a chemical compound characterized by the presence of an adamantane group attached to an aminoethanol moiety Adamantane is a highly stable, diamondoid hydrocarbon, which imparts unique properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol typically involves the reaction of adamantane derivatives with aminoethanol under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to adamantane-1-yl chloride. This intermediate is then reacted with 2-aminoethanol in the presence of a base, such as sodium hydroxide, to yield the desired product.
Industrial Production Methods
Industrial production of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated adamantane derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol involves its interaction with specific molecular targets. The adamantane moiety provides structural stability and enhances lipophilicity, facilitating its interaction with lipid membranes and proteins. The aminoethanol group can form hydrogen bonds and ionic interactions with biological targets, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(adamantan-1-yl)ethan-1-ol: Similar structure but lacks the amino group.
Adamantane-1-carboxylic acid: Precursor in the synthesis of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol.
Amantadine: An antiviral drug with a similar adamantane core structure.
Uniqueness
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol is unique due to the presence of both the adamantane and aminoethanol groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
(1S)-1-(1-adamantyl)-2-aminoethanol |
InChI |
InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m1/s1 |
Clave InChI |
GLCFWAYXPRBRNU-LTMLNTECSA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)(C3)[C@@H](CN)O |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


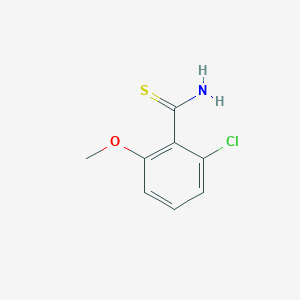
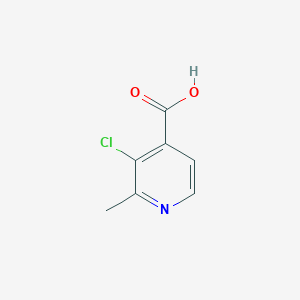
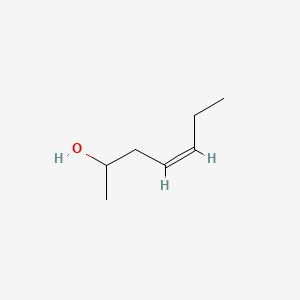
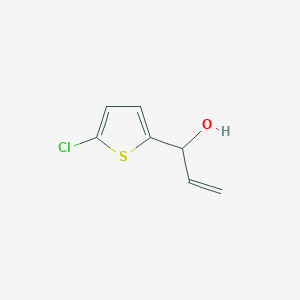
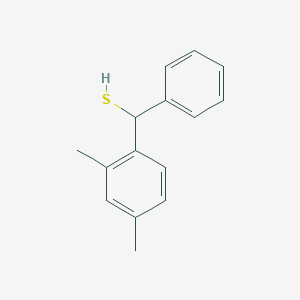

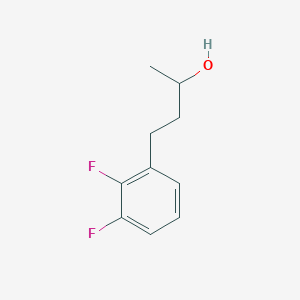
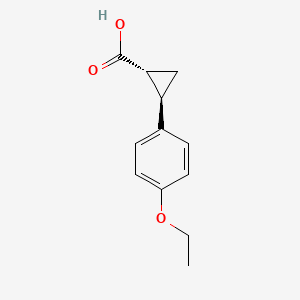
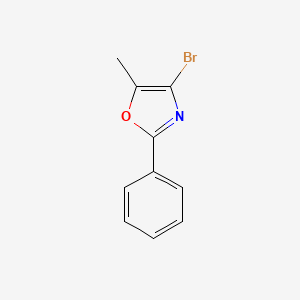
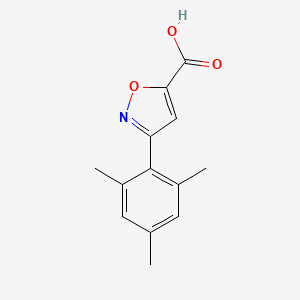
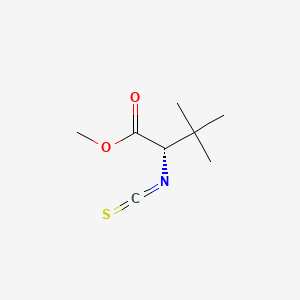
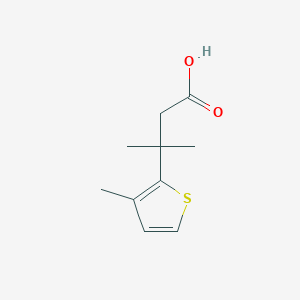
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
